molecular formula C32H50O6 B8255276 Alisol F 24-acetate

Alisol F 24-acetate

Cat. No.: B8255276
M. Wt: 530.7 g/mol
InChI Key: KFWYQAKZMXFEFB-XKFNBYHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisol F 24-acetate is a natural triterpenoid compound isolated from the rhizomes of Alisma plantago-aquatica. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and chemosensitizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol F 24-acetate is primarily obtained through extraction from the rhizomes of Alisma plantago-aquatica. The extraction process involves the use of organic solvents such as methanol or ethanol, followed by chromatographic purification to isolate the compound .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, concentration, and chromatographic separation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Alisol F 24-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce saturated analogs .

Scientific Research Applications

Alisol F 24-acetate has a wide range of scientific research applications:

Mechanism of Action

Alisol F 24-acetate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

  • Alisol A 24-acetate
  • Alisol B 23-acetate
  • Alisol B

Comparison: Alisol F 24-acetate is unique due to its potent chemosensitizing properties, particularly in multidrug-resistant cancer cells. While other alisol compounds also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and enhance drug accumulation in cancer cells sets it apart .

Properties

IUPAC Name

[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYQAKZMXFEFB-XKFNBYHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alisol F 24-acetate
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Alisol F 24-acetate
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Alisol F 24-acetate
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Alisol F 24-acetate
Reactant of Route 5
Alisol F 24-acetate
Reactant of Route 6
Alisol F 24-acetate

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